molecular formula C14H19N5O2S B2718060 N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380068-46-0

N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2718060
CAS No.: 2380068-46-0
M. Wt: 321.4
InChI Key: CQQOJPQZXVAUCD-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, and a piperidine moiety with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a piperidine derivative under specific conditions. For example, the reaction of 5-acetyl-4-aminopyrimidine with a methylsulfonylpiperidine derivative in the presence of a base such as sodium methoxide in butanol can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The amino group on the pyrido[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-22(20,21)19-7-4-11(5-8-19)9-16-14-12-3-2-6-15-13(12)17-10-18-14/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQOJPQZXVAUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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